molecular formula C10H6F2O B1322871 7,8-Difluoronaphthalen-2-ol CAS No. 675132-42-0

7,8-Difluoronaphthalen-2-ol

Cat. No.: B1322871
CAS No.: 675132-42-0
M. Wt: 180.15 g/mol
InChI Key: ZMVMIRGSTHRUHP-UHFFFAOYSA-N
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Description

7,8-Difluoronaphthalen-2-ol, also known as 2-fluoronaphthalene-7,8-diol or 2-fluoronaphthalene-7,8-diol, is an important organic compound that has seen a number of applications in the scientific research field. It is a colorless, crystalline solid with a molecular weight of 196.17 g/mol and a melting point of 65°C. It is produced by the reaction of 2-fluoronaphthalene with a base such as sodium hydroxide or potassium hydroxide. It is widely used in various fields such as catalysis, drug synthesis, and materials science.

Scientific Research Applications

Substituent Effects in Chemical Reactions

1,1-Difluoronaphthalen-2(1H)-ones, derivatives of 7,8-Difluoronaphthalen-2-ol, have been studied for their reactivity and selectivity in the Diels-Alder reaction. These compounds show moderate reactivity and high diastereoselectivity, which is significant for understanding the substituent effects in such reactions (Dyan, Andreev, & Zaikin, 2021).

Building Blocks for Fluorinated Compounds

1,1-Difluoronaphthalen-2(1H)-ones are utilized as building blocks for the synthesis of functionalized fluorinated compounds. This process is important in the creation of complex saturated structures or polyaromatic compounds (Dyan, Zaikin, Fadeev, Gatilov, & Borodkin, 2018).

Study of Nuclear Spin-Spin Coupling

Research on compounds structurally related to 1,8-difluoronaphthalene, including this compound, has been conducted to understand nuclear spin-spin coupling. This study contributes to the field of spectroscopy and the theory of through-space nuclear interactions (Mallory et al., 2000).

Synthesis and Characterization of Complex Compounds

This compound derivatives have been synthesized and characterized for their electrochemical, spectroelectrochemical, and electrical properties. These studies are importantin the development of new materials with specific electronic and structural properties. For instance, novel ball-type bisphthalocyanines were synthesized from compounds derived from this compound. These compounds demonstrated interesting properties like mixed-valence oxidation and reduction species and semiconductor-like behavior (Odabaş et al., 2007).

Photophysical and Electrochemical Properties

This compound derivatives have also been used in the study of boron difluoride complexes. These studies are focused on the photophysical and electrochemical properties of these complexes, which are potential candidates for applications like OLEDs due to their intense blue fluorescence and specific HOMO-LUMO energy levels (Vuong et al., 2016).

Design for Liquid Crystal Displays

Furthermore, this compound derivatives have been designed for use in active matrix liquid crystal displays (LCDs). These compounds exhibit high transition temperatures and large dielectric anisotropy, making them suitable for new liquid crystal mixtures in TFT-displays (Negishi et al., 2001).

Properties

IUPAC Name

7,8-difluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O/c11-9-4-2-6-1-3-7(13)5-8(6)10(9)12/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVMIRGSTHRUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630318
Record name 7,8-Difluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675132-42-0
Record name 7,8-Difluoro-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675132-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Difluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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